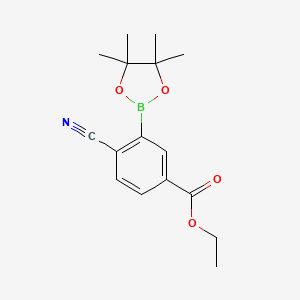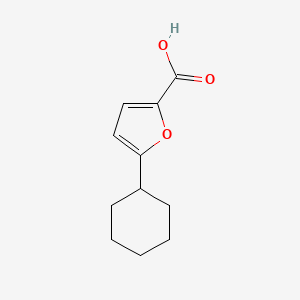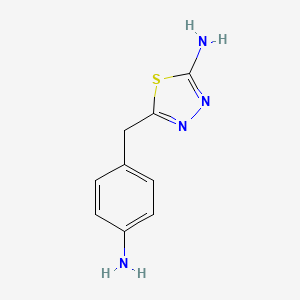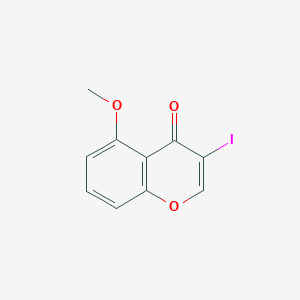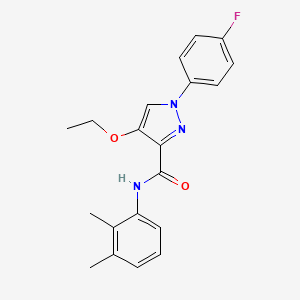
4-Amino-7-methoxyquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Amino-7-methoxyquinoline-3-carboxylic acid” is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives involves various protocols. For instance, quinoline-4-carboxylic acids can be prepared by refluxing isatin with enaminone in the presence of an aqueous solution of KOH or NaOH, and subsequent acidification using dilute HCl . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with an amino group at the 4th position and a methoxy group at the 7th position . The molecular formula is C10H10N2O .Chemical Reactions Analysis
Quinoline and its derivatives undergo a wide range of chemical reactions. Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical and Chemical Properties Analysis
Amino acids, which “this compound” is a derivative of, are colorless, crystalline substances . They have high melting points due to their ionic properties . Their solubility depends on the polarity, iso-electric point, nature of the solvent, and temperature .科学的研究の応用
Photolabile Precursors for Carboxylic Acids
Photolysis of specific nitroindoline derivatives in aqueous solutions can yield carboxylic acids, with the efficiency of photolysis being significantly influenced by the presence of electron-donating substituents such as methoxy groups. This method presents a potential pathway for the controlled release of neuroactive amino acids and other carboxylic acid-containing compounds in scientific studies (Papageorgiou & Corrie, 2000).
Synthesis of Cephalosporin Derivatives
The compound has been utilized in the synthesis of new cephalosporin derivatives, which serve as carriers for a broad range of drugs containing amino groups. This includes the synthesis of derivatives for antimalarial drugs, demonstrating the versatility of quinoline derivatives in drug development (Blau et al., 2008).
Tubulin Polymerization Inhibitors
Quinoline derivatives have been investigated for their impact on tubulin polymerization, showing significant antiproliferative activity against various cancer cell lines. This suggests their potential application in the development of cancer therapeutics (Lee et al., 2011).
Mass Spectrometric Study for Drug Candidates
Studies involving substituted isoquinolines, which share structural similarities with quinoline derivatives, have shown unusual gas-phase formations of carboxylic acids after collisional activation. This research is crucial for the characterization of prolylhydroxylase inhibitor drug candidates and their metabolic products (Thevis et al., 2008).
特性
IUPAC Name |
4-amino-7-methoxyquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-6-2-3-7-9(4-6)13-5-8(10(7)12)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYQVZZYUHGIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
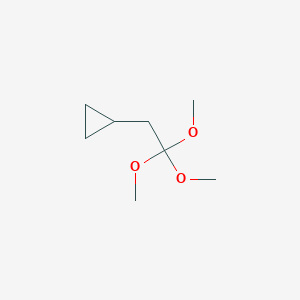
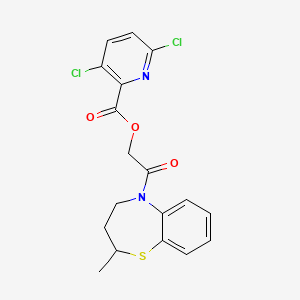

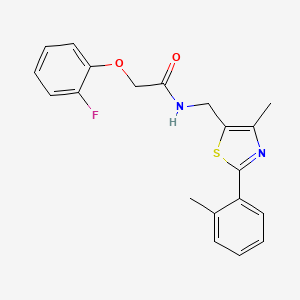
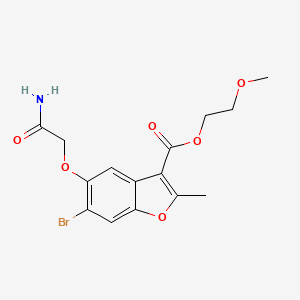
![3-butyl-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2817664.png)
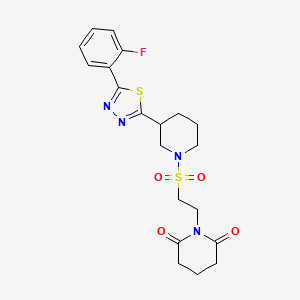
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2817666.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2817668.png)
